2-hydroxy-3-methoxy-5-(phenyldiazenyl)benzaldehyde
Overview
Description
2-hydroxy-3-methoxy-5-(phenyldiazenyl)benzaldehyde is a useful research compound. Its molecular formula is C14H12N2O3 and its molecular weight is 256.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 256.08479225 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Studies
A study by Halve et al. (2008) explores the synthesis of new 3-[phenyldiazenyl] benzaldehyde N-phenylthiosemicarbazones, including 2-hydroxy-5-[phenyldiazenyl] benzaldehyde. These compounds showed significant inhibition against various bacteria and fungi, highlighting their potential as antimicrobial agents (Halve et al., 2008).
Spectroscopic Studies and Structural Analysis
Özay et al. (2013) synthesized 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, which is derived from the reaction of 2-hydroxy-3-methoxybenzaldehyde with hexachlorocyclotriphosphazene. This compound was characterized using various spectroscopic techniques, emphasizing the importance of 2-hydroxy-3-methoxy-5-(phenyldiazenyl)benzaldehyde in structural chemistry (Özay et al., 2013).
Antibacterial, Antioxidant, and Anti-Inflammatory Activities
Kasare et al. (2022) describe the synthesis of Schiff base ligands from this compound and 4-aminoantipyrine. These compoundsshowed excellent biological potency, including antibacterial, antioxidant, and anti-inflammatory activities. This research underscores the compound's versatility in medicinal chemistry applications (Kasare et al., 2022).
Studies on Schiff Base Compounds
Kakanejadifard et al. (2013) synthesized Schiff base compounds using 2-hydroxy-5-[(E)-(aryldiazenyl)]benzaldehyde and investigated their antibacterial activities against gram-positive and gram-negative bacteria. This research highlights the potential of this compound in developing new antibacterial agents (Kakanejadifard et al., 2013).
Spectroscopic and Theoretical Studies
Bharanidharan et al. (2016) conducted a study on 2-hydroxy-5-(Phenyldiazenyl)benzaldehyde oxime, involving spectral investigations and theoretical approaches. This research provides insights into the compound's molecular structure and properties, which are crucial for understanding its applications in various scientific fields (Bharanidharan et al., 2016).
Applications in Organic Synthesis
Studies by Banerjee et al. (2013) and Bandgar et al. (1999) explore the use of derivatives of 2-hydroxy-3-methoxybenzaldehyde in organic synthesis. These studies demonstrate the compound's utility in synthesizing various organic compounds, showcasing its importance in the field of organic chemistry (Banerjee et al., 2013), (Bandgar et al., 1999).
Properties
IUPAC Name |
2-hydroxy-3-methoxy-5-phenyldiazenylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-19-13-8-12(7-10(9-17)14(13)18)16-15-11-5-3-2-4-6-11/h2-9,18H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIYOZFWSAMSQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=O)N=NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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